Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl- Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995619
InChI: InChI=1S/C21H20N2O3S/c1-4-10-26-16-9-8-14(11-17(16)25-3)12-18-20(24)23-15-7-5-6-13(2)19(15)22-21(23)27-18/h5-9,11-12H,4,10H2,1-3H3/b18-12-
SMILES: CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.5 g/mol

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-

CAS No.:

Cat. No.: VC0995619

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl- -

Specification

Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
IUPAC Name (2Z)-2-[(3-methoxy-4-propoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C21H20N2O3S/c1-4-10-26-16-9-8-14(11-17(16)25-3)12-18-20(24)23-15-7-5-6-13(2)19(15)22-21(23)27-18/h5-9,11-12H,4,10H2,1-3H3/b18-12-
Standard InChI Key PJSQRJFQJHVYDV-PDGQHHTCSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC
SMILES CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC
Canonical SMILES CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator